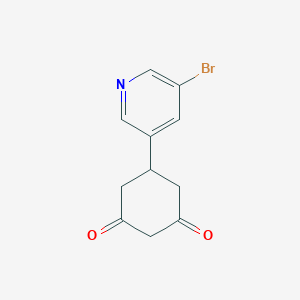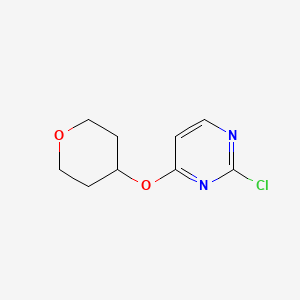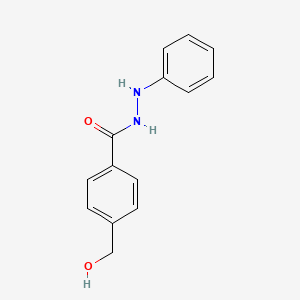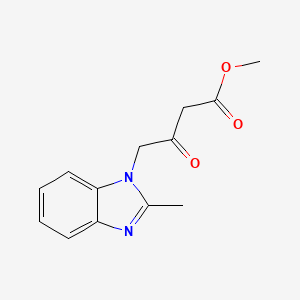
4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester
Overview
Description
4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester, also known as MB-3OMe, is a synthetic derivative of the naturally occurring compound benzoic acid. It is a white crystalline solid with a melting point of 117-118 °C and a molecular weight of 250.33 g/mol. MB-3OMe has been studied for its potential applications in biochemistry and pharmacology, as well as its potential use as a laboratory reagent.
Scientific Research Applications
1. Development of Fluorescence Applications
The synthesis of tridentate ligands derived from benzimidazole and their reactions for developing fluorescence applications in inorganic chemistry have been explored. These ligands include derivatives such as bis(1-methyl-1H-benzoimidazol-2-ylmethyl)amine, showcasing the potential application of 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester in creating complexes with unique properties (Wei, Babich, Ouellette, & Zubieta, 2006).
2. Synthesis of Photoactivatable Prodrugs
The compound has been investigated as a part of new coumarin fused oxazoles acting as photosensitive units for carboxylic acid groups. This indicates its potential use in creating photoactivatable prodrugs, particularly for butyric acid (Soares, Hungerford, Costa, & Gonçalves, 2017).
3. Enantioselective α-Alkylation
This compound is part of studies focused on enantioselective α-alkylation of amino acids like Aspartic and Glutamic Acid. Its derivatives have been used to study the stereochemical course of alkylations, indicating its importance in stereoselective synthesis (Aebi & Seebach, 1985).
4. Antimicrobial Activities
Derivatives of 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester have been synthesized and tested for their antimicrobial activities. This suggests its use in developing new antimicrobial agents (El-Meguid, 2014).
5. Antitumor Properties
Compounds from the class of 4-oxo-butenoic acid derivatives, to which 4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester belongs, have shown promising anti-tumor properties, particularly against breast carcinoma (Miles, Yurjevich, Krasnykh, Pimenova, & Goun, 1958).
6. Polymerization Applications
The compound has been used in research related to γ-Ray initiated reversible addition–fragmentation chain transfer polymerizations, indicating its potential application in polymer science (Zhou, Zhu, Cheng, & Zhu, 2007).
properties
IUPAC Name |
methyl 4-(2-methylbenzimidazol-1-yl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-14-11-5-3-4-6-12(11)15(9)8-10(16)7-13(17)18-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEBLBZWKBJFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-benzoimidazol-1-yl)-3-oxo-butyric acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(2,6-Difluorophenyl)cyclopropyl]methylamine](/img/structure/B1394307.png)
![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)
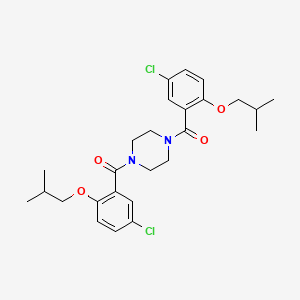
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)
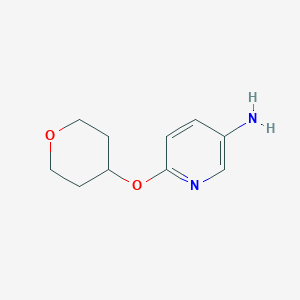

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1394316.png)
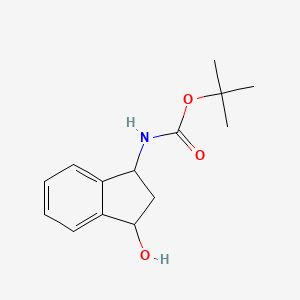
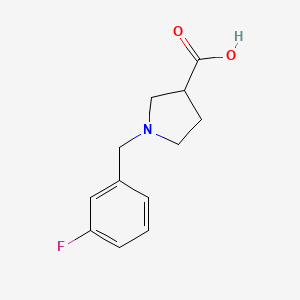
![1-Bromo-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1394325.png)
